molecular formula C7H14Cl2N4O4Pt B12890554 Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II)

Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II)

Cat. No.: B12890554
M. Wt: 484.20 g/mol
InChI Key: KJVUKBJCWCYOTC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) is a platinum-based compound that incorporates a nitroimidazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in cancer treatment as a radiosensitizer. The nitroimidazole group is known for its ability to target hypoxic cells, which are often found in solid tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) typically involves the coordination of platinum with the nitroimidazole ligand. One common method is to start with a platinum precursor such as potassium tetrachloroplatinate(II) and react it with the nitroimidazole ligand under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar coordination chemistry techniques, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas, hydrazine, and sodium dithionite.

    Substitution: Ligand substitution reactions often use silver nitrate to remove chloride ions, followed by the addition of the desired ligand.

Major Products

    Reduction: The major product of reduction is the corresponding amine derivative.

    Substitution: Substitution reactions yield various platinum complexes depending on the incoming ligand.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amminedichloro(1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol)platinum(II) is unique in its dual functionality, combining the DNA-binding properties of platinum with the hypoxia-targeting ability of the nitroimidazole moiety. This dual action enhances its potential as a radiosensitizer and chemotherapeutic agent, making it a promising candidate for further research and development .

Properties

Molecular Formula

C7H14Cl2N4O4Pt

Molecular Weight

484.20 g/mol

IUPAC Name

azane;dichloroplatinum;1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C7H11N3O4.2ClH.H3N.Pt/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13;;;;/h2-3,6,11H,4-5H2,1H3;2*1H;1H3;/q;;;;+2/p-2

InChI Key

KJVUKBJCWCYOTC-UHFFFAOYSA-L

Canonical SMILES

COCC(CN1C=CN=C1[N+](=O)[O-])O.N.Cl[Pt]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.